molecular formula C12H15ClN2O2 B14910242 2-((5-Chloro-2-methoxyphenyl)amino)-N-cyclopropylacetamide

2-((5-Chloro-2-methoxyphenyl)amino)-N-cyclopropylacetamide

Cat. No.: B14910242
M. Wt: 254.71 g/mol
InChI Key: ONVWVPHXAUWRIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-Chloro-2-methoxyphenyl)amino)-N-cyclopropylacetamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and a cyclopropylacetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Chloro-2-methoxyphenyl)amino)-N-cyclopropylacetamide typically involves the reaction of 5-chloro-2-methoxyaniline with cyclopropylacetyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((5-Chloro-2-methoxyphenyl)amino)-N-cyclopropylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-((5-Chloro-2-methoxyphenyl)amino)-N-cyclopropylacetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-Chloro-2-methoxyphenyl)amino)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloro-2-hydroxy-phenyl)-acetamide
  • 2-{(E)-[(5-Chloro-2-methoxyphenyl)imino]methyl}-4-nitrophenol
  • 2-Methoxyphenyl isocyanate

Uniqueness

2-((5-Chloro-2-methoxyphenyl)amino)-N-cyclopropylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropylacetamide moiety, in particular, distinguishes it from other similar compounds and may contribute to its unique mechanism of action and therapeutic potential.

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

2-(5-chloro-2-methoxyanilino)-N-cyclopropylacetamide

InChI

InChI=1S/C12H15ClN2O2/c1-17-11-5-2-8(13)6-10(11)14-7-12(16)15-9-3-4-9/h2,5-6,9,14H,3-4,7H2,1H3,(H,15,16)

InChI Key

ONVWVPHXAUWRIL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NCC(=O)NC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.